Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-fluorocyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters . This reaction proceeds stereoselectively to yield the desired cis-2-fluorocyclopropane derivative, which can then be converted to cis-2-fluorocyclopropanecarboxamide through subsequent functional group transformations.
Industrial Production Methods: While specific industrial production methods for cis-2-fluorocyclopropanecarboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: cis-2-Fluorocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like water radical cations, leading to the formation of quaternary ammonium cations.
Reduction: Reduction reactions can be performed using common reducing agents to yield different functionalized derivatives.
Substitution: The fluorine atom on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Functionalized cyclopropane derivatives.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
cis-2-Fluorocyclopropanecarboxamide has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structural properties make it a useful tool for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry: Its use in the synthesis of fluorinated compounds makes it valuable for industrial applications, including the production of agrochemicals and materials science.
Mechanism of Action
The mechanism by which cis-2-fluorocyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom on the cyclopropane ring plays a crucial role in modulating the compound’s binding affinity and specificity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
cis-1,2-Dichloroethene: A geometric isomer with similar structural properties but different substituents.
cis-1,2-Dibromocyclopentane: Another cycloalkane derivative with different halogen substituents.
Uniqueness: cis-2-Fluorocyclopropanecarboxamide is unique due to the presence of the fluorine atom on the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Biological Activity
Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a cyclopropane ring with a carboxamide functional group and a fluorine atom at the 2-position. The stereochemistry at the 1 and 2 positions contributes to its biological activity, influencing interactions with biological targets.
The biological activity of cyclopropanecarboxamide derivatives often involves modulation of enzyme interactions and receptor binding. For instance, studies have shown that fluorinated cyclopropanes can enhance the potency of inhibitors for various enzymes, including monoamine oxidase (MAO) and other targets. The introduction of fluorine can increase ring strain, which may enhance binding affinity to certain enzymes due to altered electronic properties and steric effects .
Pharmacological Effects
Research indicates that cyclopropanecarboxamide derivatives exhibit a range of pharmacological effects:
- Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of MAO, with improved activity compared to non-fluorinated analogs. For example, a study showed that specific stereoisomers exhibited IC50 values significantly lower than their non-fluorinated counterparts .
- Receptor Modulation : The compound has shown promise in modulating the activity of various receptors involved in neurological processes, potentially providing therapeutic avenues for conditions such as depression and anxiety disorders .
Case Studies
Several studies have explored the biological activity of cyclopropanecarboxamide derivatives:
- Monoamine Oxidase Inhibition : A study evaluated the inhibition potency of different stereoisomers against MAO A and B. The cis-2-fluoro cyclopropane was found to be more potent than its trans counterpart, demonstrating the importance of stereochemistry in biological activity .
- Cystic Fibrosis Modulation : Research on cyclopropanecarboxamide modulators has indicated potential applications in treating cystic fibrosis by enhancing the function of cystic fibrosis transmembrane conductance regulator (CFTR) proteins . These compounds showed promising results in preclinical models.
- Pharmacokinetic Studies : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives in animal models. For example, one derivative exhibited low plasma clearance and high bioavailability when administered as an amorphous solid dispersion .
Table 1: Biological Activity Summary of Cyclopropanecarboxamide Derivatives
Compound | Target Enzyme/Receptor | IC50 Value (nM) | Notes |
---|---|---|---|
cis-2-Fluoro | MAO A | 12 | Higher potency than non-fluorinated |
cis-2-Fluoro | MAO B | 6.4 | Enhanced binding due to fluorination |
Cyclopropanecarboxamide | CFTR | N/A | Potential treatment for cystic fibrosis |
(1R,2R)-rel- | Btk | 3.8 | Stereodependent activity |
Properties
Molecular Formula |
C4H6FNO |
---|---|
Molecular Weight |
103.09 g/mol |
IUPAC Name |
(1R,2R)-2-fluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m0/s1 |
InChI Key |
PHZKRDKMJHXGBR-STHAYSLISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)C(=O)N |
Canonical SMILES |
C1C(C1F)C(=O)N |
Origin of Product |
United States |
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